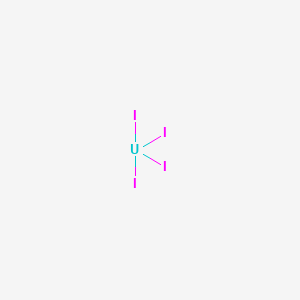
Uranium iodide (UI4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is represented by the chemical formula UI4 and appears as black hygroscopic crystals . This compound is significant in various scientific and industrial applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uranium tetraiodide can be synthesized through the reaction between uranium and an excess of iodine. This reaction typically occurs under controlled conditions to ensure the complete formation of uranium tetraiodide .
Industrial Production Methods: A more convenient lab-scale synthesis involves the reaction of aluminium iodide (AlI3) with uranium dioxide (UO2). This method is advantageous as it avoids the need for pure metallic uranium and utilizes more readily available starting materials. The reaction proceeds as follows: [ \text{3AlI}_3 + \text{UO}_2 \rightarrow \text{UI}_4 + \text{3AlO}_2 ] The products are then purified using chemical vapor transport (CVT) techniques .
Análisis De Reacciones Químicas
Thermal Behavior
UI₄ undergoes dissociation upon heating, forming uranium triiodide (UI₃) and iodine gas:
UI4ΔUI3+21I2
This reaction occurs at elevated temperatures, with UI₄ crystallizing in a monoclinic structure (space group C2/c) .
| Property | Value |
|---|---|
| Melting point | 506°C (under I₂ atmosphere) |
| Density | 5.6 g/cm³ (15°C) |
Solvent-Induced Behavior in Ethyl Acetate (EtOAc)
Unlike uranium(IV) chloride (UCl₄) and bromide (UBr₄), which self-ionize in ethyl acetate to form cation-anion complexes, UI₄ does not dissociate. Instead, it forms stable [UI₄(EtOAc)₃] complexes. This behavior highlights the unique reactivity of UI₄ compared to other uranium(IV) halides .
Key Observations:
-
UCl₄/UBr₄ : Self-ionize into [UX₃(EtOAc)₄]⁺ and [UX₅(EtOAc)]⁻ (X = Cl, Br) .
-
UI₄ : Remains as [UI₄(EtOAc)₃] with no ionization, crystallizing in a monoclinic system (P2₁/c) .
| Compound | Behavior in EtOAc | Crystal System |
|---|---|---|
| UCl₄ | Self-ionizes | Orthorhombic (P2₁2₁2₁) |
| UBr₄ | Self-ionizes | Monoclinic (P12₁/n₁) |
| UI₄ | Forms [UI₄(EtOAc)₃] | Monoclinic (P2₁/c) |
Elemental Composition and Structural Analysis
UI₄ consists of uranium in the +4 oxidation state, coordinated by iodide ligands. Its elemental composition is:
| Element | Mass % |
|---|---|
| Uranium (U) | 31.92 |
| Iodine (I) | 68.08 |
The compound adopts an octahedral layered geometry in its crystalline state, with uranium coordinated by six iodide ions .
Comparative Reactivity with Other Uranium(IV) Halides
UI₄’s resistance to self-ionization in ethyl acetate contrasts sharply with UCl₄ and UBr₄. This divergence suggests that iodide ligands stabilize the uranium center more effectively, preventing dissociation . The structural differences between chloride and bromide analogs (orthorhombic vs. monoclinic systems) further emphasize the ligand-dependent reactivity of uranium(IV) halides .
Aplicaciones Científicas De Investigación
Uranium tetraiodide is utilized in several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other uranium compounds and as a reagent in various chemical reactions.
Industry: Its unique properties make it useful in nuclear materials research and development.
Medicine and Biology: While not directly used in medicine, its study contributes to understanding the behavior of uranium compounds in biological systems.
Mecanismo De Acción
The mechanism by which uranium tetraiodide exerts its effects involves its ability to undergo redox reactions and form complexes with other elements. The molecular targets and pathways depend on the specific reactions and conditions. For example, in redox reactions, uranium can change its oxidation state, influencing the overall reaction pathway and products formed.
Comparación Con Compuestos Similares
- Uranium tetrachloride (UCl4)
- Uranium tetrabromide (UBr4)
Comparison:
- Uranium tetrachloride (UCl4): Similar to uranium tetraiodide, uranium tetrachloride is a uranium compound in the +4 oxidation state but with chlorine instead of iodine. It has different reactivity and physical properties due to the nature of chlorine.
- Uranium tetrabromide (UBr4): This compound is analogous to uranium tetraiodide but contains bromine. It shares similar chemical properties but differs in reactivity and applications due to the presence of bromine.
Uniqueness of Uranium Tetraiodide: Uranium tetraiodide’s unique properties, such as its hygroscopic nature and specific reactivity with iodine, distinguish it from other uranium halides. Its synthesis and applications are tailored to leverage these unique characteristics .
Propiedades
Número CAS |
13470-22-9 |
|---|---|
Fórmula molecular |
I4U |
Peso molecular |
745.6468 g/mol |
Nombre IUPAC |
uranium(4+);tetraiodide |
InChI |
InChI=1S/4HI.U/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
PUBUIOWBJCONDZ-UHFFFAOYSA-J |
SMILES |
I[U](I)(I)I |
SMILES canónico |
[I-].[I-].[I-].[I-].[U+4] |
Key on ui other cas no. |
13470-22-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















